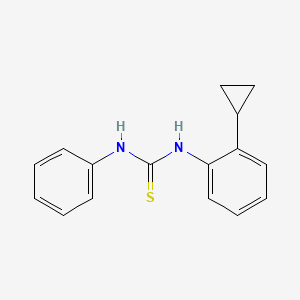
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as Tinuvin 765, is a UV stabilizer that is widely used in various applications such as coatings, plastics, and adhesives. This compound acts as a radical scavenger and prevents the degradation of polymers by UV radiation.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to act as a radical scavenger. When exposed to UV radiation, polymers undergo a process of photodegradation that generates free radicals. These free radicals can react with other molecules in the polymer and cause chain scission, cross-linking, and other forms of degradation. 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide reacts with these free radicals and neutralizes them, preventing further degradation.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in living organisms. This compound is not intended for use in pharmaceuticals or food products and is primarily used in industrial applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its effectiveness in preventing the degradation of polymers by UV radiation. This compound can be used to improve the durability and longevity of various materials, including coatings, plastics, and adhesives. However, one limitation of using this compound is its potential toxicity and environmental impact. As with any chemical, proper safety measures should be taken when handling and disposing of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another direction is the exploration of new applications for this compound, such as in the field of renewable energy. Additionally, further studies on the toxicity and environmental impact of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide are needed to ensure its safe use in industrial applications.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,5-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinol in the presence of acetic anhydride. The reaction is followed by the addition of benzoyl chloride to the mixture. The product is then purified by recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its UV stabilizing properties in various applications. It has been found to be effective in preventing the degradation of polymers by UV radiation, which can lead to discoloration, cracking, and loss of mechanical properties. This compound has been used in the formulation of coatings, plastics, and adhesives to improve their durability and longevity.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-12-7-8-13(2)15(9-12)16(21)19-14-10-17(3,4)20-18(5,6)11-14/h7-9,14,20H,10-11H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBVWINBXUTERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
